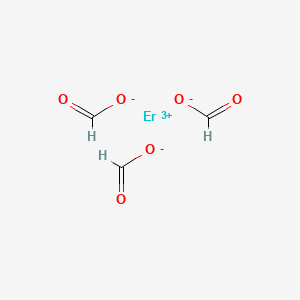

Erbium triformate

Description

Overview of Lanthanide Carboxylates as a Class of Coordination Compounds

Lanthanide carboxylates represent a broad class of coordination compounds formed between lanthanide ions and carboxylic acids. These compounds are known for their structural diversity and interesting physical and chemical properties.

Lanthanide(III) ions (Ln³⁺) are characterized by their large ionic radii and high coordination numbers, typically ranging from 6 to 12. rsc.org This allows for the formation of complex and stable coordination structures. rsc.org The partially filled 4f orbitals of lanthanide ions are responsible for their unique magnetic and luminescent properties. nih.govresearchgate.net These f-orbitals are well-shielded by the outer 5s and 5p electrons, resulting in sharp, line-like electronic transitions that are largely unaffected by the ligand environment. This characteristic is highly desirable for applications in lighting, displays, and sensing. researchgate.net

The formate (B1220265) ligand (HCOO⁻), being the simplest carboxylate, plays a crucial role as a versatile building block in the construction of coordination polymers, including metal-organic frameworks (MOFs). lupinepublishers.com Its small size and ability to adopt various coordination modes (monodentate, bidentate bridging, chelating) allow it to link metal ions in one, two, or three dimensions, leading to a wide array of network topologies. researchgate.net This structural versatility is key to tuning the properties of the resulting materials for specific applications. rsc.org

Historical Context of Erbium Chemistry and its Lanthanide Counterparts

The story of erbium is intrinsically linked to the discovery of the rare earth elements. In 1843, Swedish chemist Carl Gustaf Mosander separated "yttria" from the mineral gadolinite into three new substances: yttria, erbia, and terbia. The names for the new elements were derived from the Swedish village of Ytterby, where the mineral was first found.

Initially, there was considerable confusion between erbia and terbia, leading to a reversal of their names in the scientific literature. It took several decades of work by numerous scientists to isolate and properly characterize these new elements. The pure oxide of erbium, erbia (Er₂O₃), was finally isolated in 1905.

The development of lanthanide chemistry has been pivotal in various technological advancements. Their unique electronic configurations have led to applications in catalysis, lighting, and magnetism.

Current Research Landscape and Emerging Areas for Erbium Triformate

Current research on this compound is predominantly focused on its role within more complex coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are being investigated for a range of potential applications, driven by the unique properties of the erbium(III) ion.

Key research areas include:

Magnetic Materials: The large magnetic moment and significant magnetic anisotropy of the Er³⁺ ion make erbium-formate frameworks promising candidates for the development of novel magnetic materials. researchgate.net Researchers are exploring their magnetic ordering phenomena and potential for applications in data storage and quantum computing.

Luminescent Materials: The characteristic near-infrared and visible luminescence of Er³⁺ is a major driver of research. nih.gov Scientists are designing erbium-formate based MOFs with tailored structures to enhance their luminescent properties for applications in optical amplifiers, sensors, and bio-imaging.

Catalysis: The high coordination numbers and Lewis acidity of lanthanide ions make them suitable for catalytic applications. Lanthanide-based MOFs, including those with formate linkers, are being explored as heterogeneous catalysts for various organic reactions. rsc.org

Chiral Materials: There is growing interest in creating chiral crystalline solids from achiral starting materials for applications in nonlinear optics and ferroelectrics. Research has shown that it is possible to synthesize chiral erbium-formate frameworks. rsc.org

Scope and Objectives of Academic Inquiry into this compound Systems

The primary goal of academic research into this compound systems is to establish a clear understanding of the relationship between their structure and their physical and chemical properties. This knowledge is crucial for the rational design of new materials with enhanced functionalities.

Specific objectives of ongoing research include:

Synthesis of Novel Structures: Developing new synthetic strategies to create erbium-formate frameworks with controlled dimensionality, porosity, and chirality. researchgate.netrsc.org

Exploration of Multifunctionality: Designing materials that combine multiple properties, such as luminescence and magnetism, within a single framework.

Development of Practical Applications: Moving beyond fundamental research to demonstrate the utility of erbium-formate systems in real-world applications, such as in sensors, catalysts, and optical devices. rsc.orgresearchgate.net

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis, structure, and properties of complex erbium-formate frameworks. For instance, two distinct erbium-formate frameworks have been synthesized using different diammonium cations as templates. These studies revealed how the size and shape of the templating cation can dictate the coordination geometry of the erbium ion and the resulting framework topology. researchgate.net

In one structure, described as NaCl-like, the erbium ion is coordinated to eight formate ligands in a square antiprismatic geometry. In another, a pillared-layer type structure, erbium is coordinated to seven formate ligands in a pentagonal bipyramidal geometry. Both compounds were found to behave as paramagnets. researchgate.net

| Framework Type | Erbium Coordination Geometry | Erbium Coordination Number | Magnetic Behavior |

|---|---|---|---|

| NaCl-like | Square Antiprism | 8 | Paramagnetic |

| Pillared-layer | Pentagonal Bipyramid | 7 | Paramagnetic |

Structure

3D Structure of Parent

Properties

CAS No. |

15331-72-3 |

|---|---|

Molecular Formula |

C3H3ErO6 |

Molecular Weight |

302.31 g/mol |

IUPAC Name |

erbium(3+);triformate |

InChI |

InChI=1S/3CH2O2.Er/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

DXMVWWWKXBBRCU-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Er+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Erbium Triformate

Direct Synthesis Pathways for Erbium Triformate

Unit Cell Parameter Refinement

The precise determination of unit cell parameters is fundamental to identifying and differentiating crystalline phases of erbium formate (B1220265). Through techniques like powder X-ray diffraction (PXRD), the lattice parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal structure are refined. This refinement is crucial for identifying distinct polymorphs or framework topologies that arise from different synthetic conditions.

For instance, in templated erbium formate systems, the choice of the organic cation used during synthesis can direct the formation of frameworks with entirely different unit cells and symmetries. Research has identified at least two such structurally different erbium formate frameworks: a NaCl-like structure and a pillared-layer type structure, each possessing a unique set of refined unit cell parameters that confirm their distinct crystalline nature. rsc.org

In Situ PXRD Studies for Phase Transitions

In situ powder X-ray diffraction (PXRD) is a powerful analytical technique used to study dynamic processes in crystalline materials, such as structural phase transitions, in real-time. By collecting diffraction patterns continuously as a sample is subjected to changing conditions like temperature or pressure, researchers can directly observe shifts in peak positions or the appearance of new peaks, which are definitive evidence of a phase change. researchgate.net This method allows for the investigation of the kinetics and mechanisms of these transformations. cambridge.org

While in situ PXRD has been effectively used to monitor the crystallization and phase transitions in a variety of metal-organic frameworks (MOFs), researchgate.netchemrxiv.orgettlab.eu specific studies detailing its application to observe phase transitions in this compound are not extensively reported in the current body of literature. However, the methodology remains highly relevant for exploring the structural dynamics that are known to occur in these systems.

Structural Diversity and Polymorphism in Erbium Formate Systems

Erbium formate frameworks exhibit significant structural diversity, largely influenced by the synthetic methodologies employed. This diversity leads to the formation of various polymorphs and topologies, each with distinct structural characteristics.

Template-Directed Synthesis and its Influence on Framework Topologies

A notable study demonstrated the synthesis of two distinct Er-formate frameworks using different diammonium cations as templates. rsc.org When N,N′-dimethylethylenediamine (dmenH2) was used, a NaCl-like framework was formed. In this structure, the erbium ion is coordinated by eight formate ligands in a square antiprism geometry. rsc.orgresearchgate.net In contrast, using the bulkier N,N,N′,N′-tetramethylethylenediamine (tmenH2) as a template resulted in a pillared-layer type structure. Here, the erbium ion is coordinated by seven formate groups in a pentagonal bipyramid arrangement. rsc.orgresearchgate.net This research clearly illustrates the profound influence of the template cation on the final solid-state structure.

| Template Cation | Resulting Framework Type | Erbium Coordination Geometry | Reference |

|---|---|---|---|

| [dmenH2] (N,N′-dimethylethylenediamine) | NaCl-like | Square Antiprism (8-coordinate) | rsc.orgresearchgate.net |

| [tmenH2] (N,N,N′,N′-tetramethylethylenediamine) | Pillared-layer | Pentagonal Bipyramid (7-coordinate) | rsc.orgresearchgate.net |

Structural Phase Transitions and Their Triggers (e.g., Temperature, Pressure)

Erbium formate systems can undergo structural phase transitions triggered by external stimuli such as temperature and pressure. These transitions involve a change from one crystalline phase to another, often accompanied by a change in physical properties.

Temperature: Temperature is a significant trigger for phase transitions in templated erbium formates. The pillared-layer type framework, [tmenH2][Er(HCOO)4]2, exhibits a structural phase transition at approximately -70 °C (203 K). rsc.orgresearchgate.net This transition is directly related to the dynamics of the template cation, specifically a disorder-to-order transition of the [tmenH2] cation residing within the framework. rsc.orgresearchgate.net This type of transition, driven by the ordering of guest molecules, is a known phenomenon in metal-organic frameworks. researchgate.net

Pressure: While high-pressure studies on erbium formate itself are not widely documented, research on analogous formate-based MOFs demonstrates that pressure can also induce significant structural changes. For example, the metal-formate framework [ND4][Zn(DCOO)3] undergoes a first-order phase transition at approximately 1.1 GPa. researchgate.net This transition is characterized by a large distortion of the metal formate framework. researchgate.net In some templated erbium formate systems, however, experimental PXRD patterns of pressed pellets have shown no evidence of pressure-induced phase transitions under the conditions tested, indicating a degree of structural robustness. researchgate.net The response of these frameworks to pressure is complex and can range from subtle bond compressions to dramatic, reversible or irreversible, phase transformations. rsc.org

Crystal Engineering Principles Applied to Erbium Formates

Crystal engineering involves the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net This principle has been successfully applied to erbium formates to create materials with specific, targeted characteristics, such as chirality.

A key example is the synthesis of chiral crystalline solids from entirely achiral starting materials. rsc.org Researchers have demonstrated that the assembly of three simple, achiral components—a protonated monoamine (AH+), the formate anion (HCOO−), and the erbium(III) ion (Er3+)—can result in a series of chiral, ammonium-templated erbium–formate frameworks with the general formula [AH+][Er(HCOO)4−]. researchgate.net This outcome suggests that incorporating multiple acentric building blocks into the crystal lattice can increase the probability of forming a chiral solid. researchgate.netrsc.org This approach represents a sophisticated application of crystal engineering, where control over the assembly of molecular components is used to impart a specific and valuable property—chirality—to the final crystalline material.

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | Er(HCOO)3 |

| [dmenH2][Er(HCOO)4]2 | C8H22Er2N2O16 |

| [tmenH2][Er(HCOO)4]2 | C10H26Er2N2O16 |

| [ND4][Zn(DCOO)3] | CD7N1O6Zn1 |

| N,N′-dimethylethylenediamine | C4H12N2 |

| N,N,N′,N′-tetramethylethylenediamine | C6H16N2 |

| Formate | HCOO⁻ |

Structural Elucidation and Crystallographic Investigations of Erbium Triformate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. By analyzing the diffraction pattern of a single crystal, a complete and precise model of the atomic arrangement can be constructed.

The analysis of single crystals of the two model erbium-formate frameworks revealed distinct crystallographic parameters.

Compound 1, [dmenH₂][Er(HCOO)₄]₂ , crystallizes in the monoclinic crystal system . The specific arrangement of its atoms and symmetry elements corresponds to the space group P2₁/n .

Compound 2, [tmenH₂][Er(HCOO)₄]₂ , was found to crystallize in the orthorhombic crystal system , with its atomic arrangement defined by the space group Pbca .

These assignments are fundamental, as they define the symmetry and the repeating unit (unit cell) of the crystal lattice. Detailed crystallographic data for these compounds are presented in the table below.

| Parameter | Compound 1: [dmenH₂][Er(HCOO)₄]₂ | Compound 2: [tmenH₂][Er(HCOO)₄]₂ |

|---|---|---|

| Chemical Formula | C₁₂H₂₄Er₂N₄O₁₆ | C₁₆H₃₂Er₂N₄O₁₆ |

| Formula Weight | 883.02 | 939.12 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| a (Å) | 10.375(3) | 10.593(2) |

| b (Å) | 10.702(3) | 17.940(4) |

| c (Å) | 11.082(3) | 14.869(3) |

| α (°) | 90 | 90 |

| β (°) | 96.85(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1221.7(6) | 2826.3(10) |

| Z | 2 | 4 |

The formate (B1220265) ligands (HCOO⁻) act as bridges between erbium ions, creating robust three-dimensional frameworks. The architecture of these frameworks, however, is significantly influenced by the nature of the ammonium (B1175870) cation ([dmenH₂]²⁺ or [tmenH₂]²⁺) that resides within the cavities of the structure.

In Compound 1 , the formate ligands link the erbium centers to form a dense, anionic framework with a topology analogous to that of sodium chloride (NaCl). The protonated N,N'-dimethylethylenediamine cations are situated within the voids of this inorganic network.

In Compound 2 , the larger N,N,N',N'-tetramethylethylenediamine cation templates a different architecture. The structure is best described as a pillared-layer type, where erbium-formate layers are interconnected by formate pillars, resulting in a distinct three-dimensional network.

In Compound 1 , the erbium ion is coordinated by eight oxygen atoms from eight different formate ligands, which all adopt an anti-anti bridging mode. These eight oxygen atoms define a square antiprism coordination geometry around the erbium center. irb.hr

In Compound 2 , the erbium ion is also coordinated by eight oxygen atoms. However, these are provided by seven formate ligands. Six of these are anti-anti bridging ligands, while one formate acts in a chelating fashion, binding to the erbium with both of its oxygen atoms. This arrangement results in a pentagonal bipyramid coordination environment. irb.hr

The Er-O bond lengths for both compounds fall within the typical range for erbium carboxylates, generally between 2.25 and 2.50 Å.

| Parameter | Compound 1: [dmenH₂][Er(HCOO)₄]₂ | Compound 2: [tmenH₂][Er(HCOO)₄]₂ |

|---|---|---|

| Coordination Number | 8 | 8 |

| Coordination Geometry | Square Antiprism | Pentagonal Bipyramid |

| Coordinating Ligands | 8 bridging formate ions | 6 bridging formate ions, 1 chelating formate ion |

| Typical Er-O Bond Length Range (Å) | ~2.26 - 2.48 | ~2.27 - 2.50 |

Powder X-ray Diffraction (PXRD) Characterization

While single-crystal XRD provides the definitive structure of one perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing bulk, polycrystalline samples. It is a rapid and powerful tool for confirming the identity and purity of a synthesized material.

For the erbium-formate frameworks, PXRD is used to verify that the bulk synthesized powder consists of a single, crystalline phase. This is achieved by comparing the experimental PXRD pattern obtained from the bulk sample with a pattern simulated from the single-crystal X-ray diffraction data. A strong match between the experimental and simulated patterns, in terms of peak positions and relative intensities, confirms the high phase purity of the bulk material. rsc.org It also affirms the crystallinity of the sample, indicated by the presence of sharp, well-defined diffraction peaks rather than a broad, amorphous halo. This confirmation is a critical step in materials synthesis, ensuring that the properties measured for the bulk material are representative of the determined crystal structure. rsc.org

Advanced Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of the formate (B1220265) ligands and the erbium-oxygen coordination bonds, as well as the collective vibrations of the crystal lattice.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a compound and understanding the coordination of ligands to a metal center. In erbium triformate, the IR spectrum is dominated by the vibrational modes of the formate (HCOO⁻) ligands. The positions of these bands, particularly the carboxylate stretches, are sensitive to the coordination mode and provide direct insight into the bonding with the Er³⁺ ion. researchgate.net

The formate ion has several characteristic vibrational modes. The coordination of the formate ligands to the erbium ion causes shifts in the frequencies of these vibrations compared to the free formate ion. The analysis of the asymmetric νₐₛ(COO) and symmetric νₛ(COO) stretching vibrations of the carboxylate group is particularly informative. The separation between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. For erbium-formate frameworks, the IR spectra show characteristic bands for the HCOO⁻ groups. researchgate.net The Er-O stretching vibrations are typically observed at lower frequencies (in the far-infrared region), confirming the formation of the coordination bond. researchgate.net

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

| ν(C-H) | ~2900 | C-H stretching |

| νₐₛ(COO) | 1560 - 1600 | Asymmetric COO⁻ stretching |

| νₛ(COO) | 1300 - 1380 | Symmetric COO⁻ stretching |

| δ(O-C-O) | ~770 | O-C-O bending (scissoring) |

| ν(Er-O) | < 600 | Erbium-Oxygen stretching |

This table presents typical wavenumber ranges for formate ligand vibrations when coordinated to a metal ion, based on data for analogous metal formates. researchgate.netresearchgate.net

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to vibrations that involve a change in polarizability. surfacesciencewestern.com It is an excellent technique for probing the low-frequency lattice vibrations (phonons) of the crystal structure, which involve the collective motion of the Er³⁺ ions and formate ligands as units. These modes, typically found below 400 cm⁻¹, provide a "fingerprint" of the crystal structure and can be used to study structural changes. surfacesciencewestern.com

While detailed Raman spectra of this compound are not widely reported, studies on related erbium-formate frameworks have demonstrated the utility of vibrational spectroscopy in identifying structural changes. For instance, certain erbium-formate framework structures exhibit temperature-dependent structural phase transitions. researchgate.netnih.gov A phase transition observed around -70 °C in one such compound is related to the ordering of template cations within the crystal lattice. researchgate.netnih.gov Such a transition would be expected to manifest as changes in the Raman spectrum, such as the appearance or disappearance of modes, or abrupt shifts in phonon frequencies, reflecting the change in crystal symmetry.

Electronic Absorption and Emission Spectroscopy

The optical properties of this compound are governed by the electronic transitions within the 4f electron shell of the Er³⁺ ion. The 4f electrons are well-shielded from the ligand environment, resulting in sharp, line-like absorption and emission spectra, characteristic of atomic transitions.

The UV-Vis-NIR absorption spectrum of this compound displays a series of sharp, relatively weak absorption bands. These bands arise from forbidden f-f transitions, where the Er³⁺ ion is excited from its ⁴I₁₅/₂ ground state to various higher-energy excited states. ipme.ru The crystal field created by the formate ligands slightly perturbs these energy levels and can make the otherwise forbidden transitions weakly allowed. rsc.org

The positions of these absorption peaks are characteristic of the Er³⁺ ion and are only slightly shifted by the coordination environment. ipme.ruias.ac.in The spectrum allows for the definitive identification of the electronic energy levels of the ion within the compound. Specific bands corresponding to transitions to states such as ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴I₉/₂, ⁴F₉/₂, ²H₁₁/₂, and ⁴G₁₁/₂ are readily identified across the visible and near-infrared regions. researchgate.netias.ac.inresearchgate.net

| Transition (from ⁴I₁₅/₂) | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) |

| ⁴I₁₃/₂ | ~6,500 | ~1540 |

| ⁴I₁₁/₂ | ~10,200 | ~980 |

| ⁴I₉/₂ | ~12,500 | ~800 |

| ⁴F₉/₂ | ~15,300 | ~654 |

| ²H₁₁/₂ | ~19,200 | ~521 |

| ⁴F₇/₂ | ~20,500 | ~488 |

| ⁴F₅/₂, ⁴F₃/₂ | ~22,200 | ~450 |

| ²G₉/₂ | ~24,500 | ~408 |

| ⁴G₁₁/₂ | ~26,500 | ~377 |

This table presents representative f-f electronic transitions for the Er³⁺ ion, compiled from spectroscopic data of various erbium complexes. researchgate.netipme.ruias.ac.inresearchgate.net

Photoluminescence spectroscopy measures the light emitted by the compound after it has absorbed photons. For this compound, the most significant feature is its emission in the near-infrared region.

Erbium compounds are renowned for their characteristic and technologically important near-infrared (NIR) emission centered at approximately 1.54 µm (1540 nm). humaneticsgroup.comaps.org This emission results from the radiative relaxation of the Er³⁺ ion from its first excited state (⁴I₁₃/₂) back to the ground state (⁴I₁₅/₂). rsc.orgaps.org This specific wavelength is of immense importance as it falls within the minimum loss window for silica-based optical fibers, making erbium-containing materials fundamental components of optical amplifiers (EDFAs) in telecommunications. humaneticsgroup.comaps.org

Upon excitation into one of its higher energy absorption bands (e.g., at 980 nm), the Er³⁺ ion rapidly relaxes non-radiatively through its ladder of energy levels until it reaches the relatively long-lived ⁴I₁₃/₂ metastable state. rsc.orghumaneticsgroup.com The subsequent radiative decay from this level produces the desired NIR photons. The efficiency and lifetime of this luminescence can be influenced by the host material. In coordination complexes like this compound, non-radiative decay can occur if high-frequency oscillators, such as C-H or O-H vibrations from ligands or solvent molecules, are present to quench the excited state. rsc.org However, the energy gap between the ⁴I₁₃/₂ level and the ground state is large enough that this transition can still exhibit significant radiative efficiency. rsc.org The luminescence lifetime of the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in erbium complexes is typically in the microsecond to millisecond range. rsc.orgresearchgate.net

| Property | Value / Description |

| Emission Peak | ~1540 nm (~6500 cm⁻¹) |

| Electronic Transition | ⁴I₁₃/₂ → ⁴I₁₅/₂ |

| Excitation Wavelengths | Typically 980 nm or other Er³⁺ absorption bands |

| Luminescence Lifetime | Microseconds (µs) to Milliseconds (ms) |

This table summarizes the key near-infrared emission properties characteristic of the Er³⁺ ion. rsc.orghumaneticsgroup.comresearchgate.net

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy for Er(III) Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. The Er(III) ion has an electronic configuration of [Xe]4f¹¹, which leaves three unpaired electrons, making it EPR active. EPR spectroscopy of this compound can provide detailed information about the local symmetry of the erbium site and the nature of its electronic ground state.

The EPR spectrum is typically recorded as the first derivative of the microwave absorption. The position of the resonance is characterized by the g-factor, which is a dimensionless quantity that reflects the local electronic environment of the unpaired electrons. ciqtekglobal.com For a free electron, the g-value is approximately 2.0023. ciqtekglobal.com In the case of Er(III), significant deviations from this value are expected due to strong spin-orbit coupling. The g-tensor can be highly anisotropic, with different g-values (gₓ, gᵧ, g₂) along the principal axes, providing insight into the symmetry of the crystal field around the erbium ion. nih.gov For instance, in a cubic symmetry environment, the EPR spectrum would be isotropic (gₓ = gᵧ = g₂), while lower symmetries, as might be expected in this compound, would lead to an anisotropic spectrum.

Due to the strong coupling of the 4f electrons to lattice vibrations, which leads to very fast spin-lattice relaxation times at higher temperatures, EPR spectra of Er(III) compounds are typically only observable at very low temperatures, usually below 20 K.

Furthermore, the EPR spectrum can exhibit hyperfine structure due to the interaction of the electron spin with the nuclear spin of the erbium atom. The only naturally occurring erbium isotope with a non-zero nuclear spin is ¹⁶⁷Er (I = 7/2), which has a natural abundance of approximately 23%. This interaction would split the EPR signal into 2NI + 1 = 2(1)(7/2) + 1 = 8 equally spaced lines. libretexts.org The observation and analysis of this hyperfine splitting can provide further details about the electronic wavefunction of the Er(III) ion.

| EPR Parameter | Information Provided | Expected Characteristics for Er(III) |

|---|---|---|

| g-factor (g-tensor) | Local electronic environment and site symmetry. | Highly anisotropic due to strong spin-orbit coupling; values can be much larger than 2. |

| Hyperfine Splitting | Interaction with the nuclear spin of ¹⁶⁷Er (I=7/2). | An 8-line pattern for each electronic transition. |

| Linewidth | Spin-lattice and spin-spin relaxation processes. | Broad lines that narrow significantly at cryogenic temperatures. |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution and the solid state. While most commonly applied to diamagnetic compounds, NMR can also be used to study paramagnetic substances like this compound. du.ac.in The presence of the paramagnetic Er(III) center dramatically influences the NMR spectrum of the formate ligands.

The unpaired electrons of the Er(III) ion create a local magnetic field that alters the resonance frequencies of the ligand's nuclei (¹H and ¹³C). This results in large chemical shift changes, known as paramagnetic shifts or lanthanide-induced shifts (LIS). researchgate.net These shifts can be several tens or even hundreds of ppm away from their typical diamagnetic positions, spreading the spectrum over a much wider range. researchgate.netacs.org

The paramagnetic shift is composed of two main contributions:

Contact Shift (Fermi Contact Shift): This arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand's nuclei. It requires a covalent character in the metal-ligand bond and is typically significant for nuclei that are close to the paramagnetic center.

Pseudocontact Shift (Dipolar Shift): This results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. This contribution depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. For lanthanide ions with high magnetic anisotropy, like erbium, the pseudocontact shift is often the dominant contributor to the LIS. ineosopen.org

In addition to large shifts, the paramagnetic nature of Er(III) also leads to significant line broadening of the NMR signals. du.ac.in This is caused by rapid nuclear relaxation induced by the fluctuating magnetic field of the unpaired electrons. Nuclei very close to the erbium ion may have their signals broadened to the point of being undetectable. du.ac.in Despite these challenges, paramagnetic NMR can provide valuable structural information. The magnitude of the pseudocontact shift, for example, is dependent on the distance and angle of the nucleus from the metal ion, which can be used to determine structural details of the complex in solution.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For this compound, XPS can confirm the presence of erbium, carbon, and oxygen and provide crucial information about the oxidation state of the erbium ion.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

A typical XPS survey scan of this compound would show peaks corresponding to Er, O, and C. High-resolution scans of specific elemental regions would provide more detailed information:

Erbium (Er): The primary XPS region for erbium is the Er 4d level. The binding energy of the Er 4d peak for Er(III) in an oxide or similar chemical environment is typically found in the range of 168-170 eV. researchgate.netthermofisher.comresearchgate.net The presence of the peak in this region would confirm the +3 oxidation state of erbium in the compound. The Er 4d region often exhibits complex multiplet splitting, which can make simple peak fitting challenging. thermofisher.com

Oxygen (O): The O 1s peak, typically around 531-533 eV, can provide information about the different oxygen environments. In this compound, one would expect to distinguish between the oxygen atoms of the formate ligand's carboxylate group and potentially oxygen from coordinated water molecules or surface hydroxyl groups.

Carbon (C): The C 1s peak, with a reference binding energy for adventitious carbon at ~284.8 eV, would show a distinct peak at a higher binding energy corresponding to the carboxylate carbon of the formate ligand (typically around 288-289 eV).

By quantifying the areas of the core-level peaks and applying relative sensitivity factors, XPS can also be used to determine the surface stoichiometry of the compound, verifying the expected Er:C:O atomic ratios.

| Element | Core Level | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Erbium (Er) | Er 4d | ~168 - 170 | Confirmation of Er presence and +3 oxidation state. researchgate.netthermofisher.com |

| Oxygen (O) | O 1s | ~531 - 533 | Distinguishes between carboxylate oxygen and other oxygen species (e.g., -OH). |

| Carbon (C) | C 1s | ~288 - 289 (for O-C=O) | Identifies the carboxylate carbon of the formate ligand. |

Surface Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition of a material. nih.gov In the analysis of this compound, an XPS survey scan would be conducted to identify the constituent elements on the surface of the sample. The expected elemental composition would be Erbium (Er), Carbon (C), and Oxygen (O), originating from the erbium cation and the formate (HCOO⁻) ligands.

The presence of these elements would be confirmed by the appearance of characteristic photoemission peaks at specific binding energies. For instance, the spectrum would exhibit peaks corresponding to the core levels of erbium (e.g., Er 4d, Er 4p), carbon (C 1s), and oxygen (O 1s). The relative atomic concentrations of these elements on the surface can be quantified from the areas of their respective XPS peaks, providing a stoichiometric analysis of the surface.

Table 1: Expected Core Level Peaks in XPS Survey Scan of this compound

| Element | Core Level | Expected Binding Energy Range (eV) |

|---|---|---|

| Erbium (Er) | 4d | 168 - 172 |

| Carbon (C) | 1s | 284 - 289 |

Note: The exact binding energies can vary slightly depending on the chemical environment and instrument calibration.

Oxidation State Determination of Erbium

The oxidation state of the erbium ion in this compound is a crucial parameter that dictates its chemical and physical properties. This is predominantly determined to be +3, which is the most stable oxidation state for erbium. wikipedia.orgscienceinfo.com Spectroscopic techniques such as high-resolution XPS and X-ray Absorption Near-Edge Structure (XANES) are employed for this determination. libretexts.org

In a high-resolution XPS spectrum of the Er 4d region, the binding energy of the photoelectrons is highly sensitive to the oxidation state of the erbium atom. For this compound, the Er 4d peak is expected to be observed in the binding energy range characteristic of Er(III) compounds, typically around 169-172 eV. researchgate.netresearchgate.net The precise position and shape of this peak, when compared with standard reference spectra of erbium compounds with known oxidation states (e.g., Er₂O₃), can definitively confirm the +3 oxidation state. researchgate.net

XANES spectroscopy, particularly at the Erbium L₃-edge, provides complementary information on the oxidation state. The energy position of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energies. The XANES spectrum of this compound would be expected to show an absorption edge position consistent with other Er(III) compounds. researchgate.net

Chemical Environment of Erbium and Ligand Atoms

Beyond elemental composition and oxidation state, understanding the local chemical environment of both the central erbium ion and the atoms within the formate ligands is essential. High-resolution XPS and Extended X-ray Absorption Fine Structure (EXAFS) are key techniques for this purpose.

High-resolution XPS scans of the C 1s and O 1s regions can provide detailed information about the chemical bonding within the formate ligands. The C 1s spectrum would be expected to show a primary peak corresponding to the carboxylate carbon (O-C=O) of the formate group. The O 1s spectrum would similarly exhibit a dominant peak associated with the oxygen atoms in the carboxylate groups that are coordinated to the erbium ion. The binding energies of these peaks provide insight into the electronic environment of the carbon and oxygen atoms within the coordinated ligands.

EXAFS spectroscopy, which analyzes the oscillations in the X-ray absorption coefficient beyond the absorption edge, is utilized to determine the local atomic structure around the erbium ion. esrf.frresearchgate.net This technique can precisely measure the bond distances between the central erbium atom and the surrounding oxygen atoms of the formate ligands. Furthermore, it can determine the coordination number, which is the number of nearest-neighbor oxygen atoms bonded to the erbium ion. This information is critical for constructing a detailed model of the coordination geometry of this compound.

Table 2: Summary of Spectroscopic Techniques and Information Obtained for this compound

| Technique | Region/Edge | Information Obtained |

|---|---|---|

| XPS Survey | - | Elemental composition (Er, C, O) |

| High-Resolution XPS | Er 4d | Oxidation state of Erbium (Er³⁺) |

| High-Resolution XPS | C 1s, O 1s | Chemical environment of ligand atoms |

| XANES | Er L₃-edge | Confirmation of Er³⁺ oxidation state |

Thermal Behavior and Decomposition Mechanisms of Erbium Triformate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material, providing information on endothermic and exothermic processes. eag.comcet-science.com The combination of these techniques offers a comprehensive insight into the thermal decomposition of erbium triformate.

The thermal decomposition of hydrated this compound typically proceeds through distinct stages, each associated with a specific mass loss and thermal event.

Dehydration: The initial stage involves the loss of water of crystallization. For hydrated rare earth formates, this process is generally observed at temperatures below 200°C and is characterized by an endothermic peak in the DTA curve.

Decomposition of Anhydrous Formate (B1220265): Following dehydration, the anhydrous this compound decomposes. This is a more complex stage that can involve the formation of intermediate species.

Intermediate Decomposition: An erbium oxycarbonate species is often formed as an intermediate during the decomposition. This intermediate is thermally unstable and further decomposes at higher temperatures.

Final Oxide Formation: The final stage of decomposition is the formation of the stable erbium(III) oxide (Er₂O₃).

The volatile byproducts evolved during these stages primarily consist of water vapor (H₂O) from dehydration, and carbon monoxide (CO) and carbon dioxide (CO₂) from the decomposition of the formate and oxycarbonate intermediates. researchgate.net

The following interactive table summarizes the typical decomposition stages of a hydrated rare earth formate, which is analogous to this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Volatile Byproducts | DTA Peak |

| Dehydration | < 200 | Varies with hydration state | H₂O | Endothermic |

| Anhydrous Formate Decomposition | 200 - 400 | Significant | CO, CO₂ | Exothermic |

| Oxycarbonate Decomposition | 400 - 600 | Moderate | CO₂ | Endothermic/Exothermic |

| Erbium Oxide Formation | > 600 | Stable | None | - |

The thermal stability of this compound is determined by the onset temperature of its decomposition. TGA curves provide a clear indication of the temperature at which mass loss begins, signifying the initiation of decomposition. For hydrated rare earth formates, the initial mass loss corresponding to dehydration typically starts at a relatively low temperature. The decomposition of the anhydrous formate, however, occurs at a significantly higher temperature, indicating the greater thermal stability of the anhydrous compound. The final decomposition to the stable oxide generally requires temperatures in excess of 600°C. researchgate.net

Mechanistic Studies of Thermal Decomposition

The mechanism of the thermal decomposition of this compound involves a series of chemical transformations leading to the final erbium oxide product.

The first step in the thermal decomposition of hydrated this compound is the removal of water molecules to form the anhydrous compound. This dehydration step is a common feature in the thermal analysis of hydrated salts. osti.govosti.gov

Following dehydration, the anhydrous this compound decomposes. A key intermediate in this process is the formation of erbium oxycarbonate (Er₂O₂CO₃). The formation of oxycarbonates is a characteristic feature of the thermal decomposition of rare earth carboxylates. researchgate.net The proposed pathway involves the breakdown of the formate groups, leading to the formation of the oxycarbonate and the release of gaseous products.

Er(HCOO)₃·nH₂O → Er(HCOO)₃ + nH₂O (Dehydration)

2Er(HCOO)₃ → Er₂O₂CO₃ + 5CO + H₂O (Decomposition to Oxycarbonate)

Er₂O₂CO₃ → Er₂O₃ + CO₂ (Decomposition of Oxycarbonate to Oxide)

The analysis of the gaseous species evolved during the thermal decomposition provides crucial information about the reaction mechanism. Evolved Gas Analysis (EGA) coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can identify the volatile products at each decomposition stage. ias.ac.innih.gov

Water (H₂O): The evolution of water vapor is characteristic of the initial dehydration stage.

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): The decomposition of the anhydrous formate and the intermediate oxycarbonate leads to the release of both carbon monoxide and carbon dioxide. The relative amounts of CO and CO₂ can provide insights into the specific decomposition pathways and the oxidation states of the intermediate products.

Influence of Environmental Atmosphere on Thermal Processes

The composition of the atmosphere plays a critical role in the thermal decomposition of lanthanide formates, influencing the intermediate products and the final residue. When heated in an oxidizing atmosphere, such as air, this compound is expected to undergo a multi-step decomposition. The initial phase involves the loss of any hydrated water molecules, followed by the decomposition of the anhydrous formate. In the presence of oxygen, the organic formate ligand will be completely combusted. The final product of this process is typically the most stable oxide of the lanthanide. For erbium, this would be erbium(III) oxide (Er₂O₃).

In contrast, thermal decomposition under an inert atmosphere, such as nitrogen or argon, leads to a different set of products. While the initial dehydration step remains similar, the decomposition of the anhydrous formate proceeds through a more complex mechanism. In the absence of oxygen, the organic portion of the salt is not completely combusted. This often results in the formation of carbonaceous residues along with the lanthanide oxide. Studies on other lanthanide carboxylates have shown that the final products in an inert atmosphere are mixtures of the lanthanide oxide and elemental carbon. chemicalpapers.com This suggests that the decomposition of this compound in a nitrogen atmosphere would also yield a mixture of erbium(III) oxide and carbon.

The presence of a reactive gas atmosphere can further alter the decomposition pathway. For instance, in a carbon dioxide atmosphere, the formation of intermediate oxycarbonates (Er₂O₂CO₃) is a possibility, as has been observed for other rare earth carboxylates. These oxycarbonates are generally stable over a specific temperature range before further decomposing to the oxide at higher temperatures.

Kinetics of Dehydration and Decomposition Processes

The dehydration process, which involves the removal of water molecules from the crystal lattice, is the first step in the thermal decomposition of hydrated this compound. The kinetics of this process can often be described by models that consider nucleation and growth or diffusion-controlled mechanisms. The activation energy for the dehydration of lanthanide salts can vary depending on the specific compound and the number of water molecules.

Following dehydration, the anhydrous this compound decomposes. The kinetics of this decomposition step are typically more complex and can be influenced by factors such as particle size, heating rate, and the surrounding atmosphere. The decomposition of solid materials is often analyzed using various kinetic models, such as the Avrami-Erofeev equations for nucleation and growth or reaction-order models.

To provide a quantitative perspective, kinetic data from analogous heavy lanthanide compounds can be considered. For instance, studies on the thermal decomposition of other heavy lanthanide carboxylates provide an indication of the expected activation energies. It is important to note that these values are for different, though structurally related, compounds and should be considered as approximations for this compound.

Table 1: Illustrative Kinetic Parameters for the Decomposition of Analogous Lanthanide Compounds

| Compound | Decomposition Step | Activation Energy (kJ/mol) | Kinetic Model (Example) | Atmosphere |

| Gadolinium Oxalato Halide | Decomposition to Oxide | ~200 - 232 | Diffusion-controlled | Nitrogen |

| Heavy Lanthanide Malonates (general) | Decomposition of Anhydrous Salt | Not specified in search results | - | Air |

Note: The data in this table is based on analogous compounds and is intended to provide an order-of-magnitude estimate. Specific kinetic parameters for this compound would require experimental determination.

The determination of precise kinetic parameters for the dehydration and decomposition of this compound would necessitate dedicated thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments, coupled with kinetic modeling software. Such studies would allow for the calculation of the activation energy (Ea), the pre-exponential factor (A), and the determination of the most probable reaction mechanism.

Magnetic Properties and Quantum Phenomena in Erbium Triformate Systems

Characterization of Magnetic Susceptibility

The magnetic susceptibility of erbium triformate provides fundamental insights into the magnetic nature of the material. Its response to an applied magnetic field, and how this response changes with temperature, reveals the strength of the magnetic moments and the nature of the interactions between them.

At higher temperatures, typically in the paramagnetic region, the magnetic susceptibility of this compound is expected to follow a behavior consistent with a collection of largely independent magnetic moments associated with the Er³⁺ ions. As the temperature decreases, the thermal energy that disrupts the alignment of these moments with an external magnetic field is reduced, leading to an increase in susceptibility.

Studies on various rare-earth formates indicate that at sufficiently low temperatures, interactions between the magnetic ions become more prominent, causing deviations from simple paramagnetic behavior. For this compound, this would manifest as a departure from the Curie Law, signaling the onset of magnetic correlations.

Interactive Data Table: Representative Temperature Dependence of Molar Magnetic Susceptibility for a Paramagnetic Erbium Compound

| Temperature (K) | Molar Magnetic Susceptibility (χ_m) (cm³/mol) |

| 300 | 0.035 |

| 250 | 0.042 |

| 200 | 0.053 |

| 150 | 0.070 |

| 100 | 0.105 |

| 50 | 0.210 |

| 10 | 1.050 |

| 2 | 5.250 |

Note: The data in this table is illustrative for a typical paramagnetic erbium compound and is not experimental data for this compound.

The effective magnetic moment (μ_eff) is a crucial parameter that quantifies the total magnetic moment of the Er³⁺ ion in the compound. It arises from both the spin and orbital angular momenta of the 4f electrons. For rare-earth ions, the theoretical effective magnetic moment can be calculated using the formula for the free ion, which takes into account the total angular momentum quantum number (J), the Landé g-factor (g_J), and the Bohr magneton (μ_B).

For the Er³⁺ ion, with a ⁴I₁₅/₂ ground state, the theoretical effective magnetic moment is approximately 9.58 μ_B. Experimental determination of the effective magnetic moment for this compound would be derived from the analysis of magnetic susceptibility data.

In the paramagnetic regime, the temperature dependence of the magnetic susceptibility of this compound is expected to be well-described by the Curie-Weiss law:

χ = C / (T - θ_W)

where χ is the molar magnetic susceptibility, T is the absolute temperature, C is the Curie constant, and θ_W is the Weiss constant (or Weiss temperature).

The Curie constant is directly related to the effective magnetic moment. The Weiss constant provides information about the nature and strength of the magnetic interactions between the Er³⁺ ions. A negative value of θ_W is indicative of antiferromagnetic interactions, suggesting that neighboring magnetic moments tend to align anti-parallel to each other. Conversely, a positive θ_W would suggest ferromagnetic interactions. For many rare-earth formates, antiferromagnetic interactions are common at low temperatures.

Low-Temperature Magnetic Ordering Phenomena

As the temperature of this compound is lowered, the influence of magnetic exchange interactions between the Er³⁺ ions becomes dominant over thermal fluctuations, potentially leading to a magnetically ordered state.

Based on the behavior of other anhydrous rare-earth formates, it is anticipated that this compound would exhibit antiferromagnetic coupling at low temperatures. This would result in a transition from a paramagnetic state to an antiferromagnetically ordered state at a specific critical temperature, known as the Néel temperature (T_N). Below the Néel temperature, the magnetic moments of the Er³⁺ ions would arrange in a regular, antiparallel fashion, leading to a net zero magnetization in the absence of an external magnetic field. The precise value of the Néel temperature for this compound would be a key characteristic of its magnetic properties.

The transition from the paramagnetic to the antiferromagnetically ordered state at the Néel temperature is a magnetic phase transition. The nature of this transition (e.g., second-order) could be investigated through various experimental techniques, including specific heat measurements and neutron diffraction. These studies would reveal the critical exponents associated with the transition and provide a detailed picture of the magnetic structure in the ordered phase. The presence of an external magnetic field could also influence this transition, potentially leading to more complex magnetic phase diagrams with different ordered phases.

Single-Molecule Magnet (SMM) Behavior in Erbium-Containing Complexes

Erbium(III) is a Kramers ion, meaning it has an odd number of 4f electrons, which results in a doubly degenerate ground state in the absence of a magnetic field. This property, combined with its significant spin-orbit coupling, makes erbium(III) a promising candidate for the design of SMMs. ungur.orgmdpi.com SMMs are individual molecules that can exhibit slow relaxation of their magnetization and magnetic hysteresis, akin to bulk magnets, but at the molecular level. ungur.org

The magnetic behavior of erbium-based SMMs is highly dependent on the coordination environment of the Er(III) ion. The prolate (rugby-ball shaped) electron density of Er(III) requires a specific ligand field geometry to maximize magnetic anisotropy. researchgate.netchemrxiv.org An equatorial ligand field is generally preferred as it minimizes the electrostatic repulsion with the f-electron cloud, thereby stabilizing an easy-axis of magnetization. nih.govcardiff.ac.uk In the context of this compound, the arrangement of the formate (B1220265) ligands around the erbium center would be a critical determinant of its potential SMM properties.

A hallmark of SMM behavior is slow magnetic relaxation, where the magnetization of the molecule takes a measurable amount of time to reorient after being perturbed by an external magnetic field. This phenomenon is often observed through alternating current (ac) magnetic susceptibility measurements. For many erbium-containing complexes, slow magnetic relaxation is observed, particularly under an applied direct current (dc) magnetic field which helps to suppress quantum tunneling of magnetization (QTM), a process that can short-circuit the magnetic relaxation barrier. nih.gov

For instance, two erbium-formate frameworks, [dmenH₂][Er(HCOO)₄]₂ and [tmenH₂][Er(HCOO)₄]₂, have been shown to exhibit field-dependent ac-susceptibilities, suggesting the presence of slow magnetic relaxation processes. nih.govresearchgate.net While these compounds behave as simple paramagnets at higher temperatures, at low temperatures and in the presence of a magnetic field, they display complex magnetic dynamics. nih.gov

Magnetic hysteresis, the memory effect of a magnetic material, is another key feature of SMMs. Several erbium complexes have been shown to exhibit open magnetic hysteresis loops at low temperatures, confirming their ability to retain magnetization. researchgate.net The presence and shape of the hysteresis loop are sensitive to the temperature and the sweep rate of the magnetic field.

Table 1: Magnetic Relaxation Properties of Representative Erbium(III) SMMs

| Compound | U_eff (cm⁻¹) | τ₀ (s) | Hysteresis Temperature (K) |

| [Er(COT)I(THF)₂] | Not reported | Not reported | Not reported |

| [Er(COT)I(Py)₂] | Not reported | Not reported | Not reported |

| [Er(COT)I(MeCN)₂] | Not reported | Not reported | Not reported |

| [Er(COT)(Tp*)] | Not reported | Not reported | Not reported |

| [K(crypt-222)][Er(dbCOT)₂] | 114(2) | Not reported | Below 4 K |

| [{η⁵-GeC₄(SiMe₃)₂Me₂}Er(η⁸-COT)K]∞ | 91 | Not reported | Not reported |

This table presents data for various erbium complexes to illustrate the range of observed properties. Data for this compound is not available.

The magnetic anisotropy in lanthanide SMMs arises from the interaction between the 4f electrons and the crystal field created by the surrounding ligands. ungur.org The crystal field lifts the degeneracy of the ground state multiplet, leading to a set of Kramers doublets for Er(III). For a molecule to function as an SMM, the ground state should be well-isolated and have a strong axial anisotropy, meaning there is a large energy barrier (U_eff) for the reversal of the magnetic moment.

The symmetry and strength of the crystal field are paramount. ungur.org Fine-tuning the local symmetry around the Er(III) ion by judicious ligand design is a key strategy to enhance the SMM properties. ungur.org For erbium, with its prolate electron density, an axial ligand field can be detrimental, while an equatorial field is beneficial for creating a large U_eff. nih.govcardiff.ac.uk In erbium-formate frameworks, the formate ligands can adopt various coordination modes (e.g., bridging, chelating), which in turn dictates the coordination geometry (such as square antiprism or pentagonal bipyramid) and thus the crystal field experienced by the erbium ion. nih.govresearchgate.net

Computational studies are often employed to understand the electronic structure and magnetic anisotropy of erbium complexes. These calculations can predict the orientation of the magnetic easy-axis and the nature of the crystal field splitting, providing valuable insights for the rational design of new SMMs. chemrxiv.orgacs.org

Theoretical and Computational Magnetochemistry

Theoretical and computational methods are indispensable tools in the field of molecular magnetism. mdpi.com For erbium complexes, ab initio calculations, such as CASSCF/NEVPT2, are used to determine the electronic structure, the energies of the crystal field states, and the magnetic properties, including the g-tensors and the orientation of the magnetic anisotropy axes. mdpi.comchemrxiv.org

These calculations allow for a detailed understanding of the structure-property relationships that govern SMM behavior. For instance, computational studies can elucidate how modifications to the ligand field, by changing the ligands or the coordination geometry, can tune the magnetic anisotropy of an erbium complex. acs.org Furthermore, theoretical models can be developed to describe the magnetic exchange interactions in polynuclear erbium complexes and to simulate the dynamic magnetic behavior, such as the frequency and temperature dependence of the ac susceptibility. nih.govacs.org

For a hypothetical this compound compound, computational chemistry could predict its crystal structure, the coordination environment of the Er(III) ion, and subsequently its magnetic properties, guiding synthetic efforts towards realizing new erbium-based SMMs.

Theoretical and Computational Chemistry Studies of Erbium Triformate

Electronic Structure Calculations

The electronic structure of a compound governs its chemical and physical properties. For lanthanide compounds such as erbium triformate, understanding the behavior of the 4f electrons is crucial.

Density Functional Theory (DFT) has become a standard method for calculating the ground-state properties of lanthanide-containing systems due to its favorable balance of computational cost and accuracy. rsc.org DFT calculations can provide valuable information on the geometry, electronic structure, and magnetic properties of this compound.

In a typical DFT study of this compound, the choice of exchange-correlation functional is critical. Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, often provide more accurate descriptions of the electronic properties of lanthanide compounds, including band gaps. uiowa.edu For instance, calculations could determine the optimized lattice parameters and the electronic band structure, revealing whether the material is an insulator, semiconductor, or metal. The spin magnetic moment of the Er³⁺ ion, which is expected to be approximately 3 μB, can also be confirmed through these calculations. arxiv.org

Table 1: Illustrative DFT-Calculated Ground State Properties for a Representative Lanthanide Triformate

| Property | Calculated Value | Unit |

| Lattice Parameter a | 10.5 | Å |

| Lattice Parameter b | 8.5 | Å |

| Lattice Parameter c | 7.5 | Å |

| Band Gap | 4.2 | eV |

| Magnetic Moment on Er³⁺ | 3.1 | μB |

Note: The values in this table are illustrative and represent typical data obtained for lanthanide formates through DFT calculations.

For higher accuracy, particularly in describing the excited states and crystal field splittings of the Er³⁺ ion, ab initio methods are employed. These methods, such as Møller–Plesset perturbation theory (MP2) or more advanced techniques, provide a more rigorous treatment of electron correlation. rsc.org

An effective ab initio approach can be used to calculate the crystal field coefficients of the erbium ion within the triformate framework. arxiv.orgresearchgate.net These coefficients are essential for determining the splitting of the Er³⁺ 4f energy levels, which in turn governs the optical and magnetic properties of the material. researchgate.net Such calculations can predict the energies of the crystal field states, which can be compared with experimental spectroscopic data.

Computational methods allow for a detailed analysis of the chemical bonds and the distribution of electronic charge within the this compound structure. Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the bonds. mdpi.com For the Er-O bonds, these analyses typically reveal a predominantly ionic character, which is expected for lanthanide-oxygen interactions.

Mulliken population analysis or other charge partitioning schemes can be used to estimate the partial charges on each atom. This information is valuable for understanding the electrostatic interactions within the crystal and the reactivity of the compound.

Table 2: Illustrative Calculated Mulliken Charges and Bond Orders for this compound

| Atom/Bond | Mulliken Charge (e) | Bond Order |

| Er | +2.85 | - |

| O | -0.95 | - |

| C | +0.70 | - |

| H | +0.15 | - |

| Er-O | - | 0.25 |

Note: These values are representative examples derived from computational studies on similar metal-organic frameworks.

Computational Modeling of Molecular and Crystal Structures

Computational modeling is instrumental in predicting and understanding the three-dimensional arrangement of atoms in both molecular and crystalline forms of this compound.

For isolated molecules or clusters of this compound, computational methods can predict the most stable conformations and geometries. By performing a systematic search of the potential energy surface, researchers can identify low-energy structures. rsc.org This is particularly useful for understanding the coordination environment of the erbium ion and the arrangement of the formate (B1220265) ligands.

Once a crystal structure is predicted or determined experimentally, its X-ray diffraction (XRD) pattern can be simulated computationally. This is achieved by calculating the scattering of X-rays from the electron density of the crystal. The simulated XRD pattern can then be compared with experimental data to validate the crystal structure. This technique is also useful for identifying different crystalline phases of this compound. oup.com

Due to a lack of available scientific literature and research data specifically focused on the theoretical and computational chemistry of this compound, it is not possible to generate a detailed and accurate article on the topics requested in the outline. Searches for scholarly articles and computational studies regarding the simulation of its spectroscopic properties, reaction mechanisms, and pressure-induced phase transformations did not yield the specific information necessary to fulfill the request.

Scientific and computational investigations appear to be limited for this particular compound, preventing a thorough discussion of the following outlined topics:

Pressure-Induced Phase Transformations from Computational Perspectives:No computational studies detailing pressure-induced phase transformations of this compound could be located.

Therefore, any attempt to construct an article based on the provided outline would result in speculation rather than scientifically verified information.

Multi-scale Modeling Approaches

The theoretical and computational study of this compound, a metal-organic framework (MOF), necessitates the use of multi-scale modeling approaches. These methods are essential for accurately capturing the wide range of physical and chemical phenomena that occur across different length and time scales, from the quantum behavior of electrons to the macroscopic properties of the bulk material. A hierarchical modeling strategy, integrating quantum mechanics, classical molecular mechanics, and hybrid methods, provides a comprehensive understanding of the material's structure, properties, and potential applications.

First-Principles Quantum Mechanical (QM) Methods

At the most fundamental level, first-principles or ab initio calculations based on Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding, and magnetic properties of this compound. researchgate.netsemnan.ac.ir Given the presence of the lanthanide element erbium with its localized 4f electrons, standard DFT approaches are often augmented with a Hubbard potential correction (DFT+U). researchgate.net This correction better describes the strong on-site Coulomb repulsion of the f-electrons, leading to more accurate predictions of electronic and magnetic properties. researchgate.net

These QM methods are critical for:

Determining Electronic Properties: Calculating the band structure and density of states (DOS) to understand the material's conductivity and optical absorption characteristics. semnan.ac.irajol.info

Investigating Magnetic Behavior: Modeling the magnetic ordering and spin density distribution arising from the unpaired f-electrons of the Er³⁺ ions.

Analyzing Local Coordination: Optimizing the geometry of the erbium coordination sphere to high precision and calculating the strength and nature of the Er-O bonds.

Simulating Spectroscopic Signatures: Predicting properties that can be directly compared with experimental data, such as vibrational frequencies from infrared spectroscopy.

| Method/Technique | Application for this compound | Key Outputs |

| DFT (Density Functional Theory) | Geometry optimization of the unit cell; calculation of electronic band structure and density of states. | Optimized lattice parameters, bond lengths/angles, electronic band gap, formation energies. |

| DFT+U | More accurate description of localized 4f electrons of the Er³⁺ ion to predict magnetic and electronic properties. | Magnetic moment, spin density, corrected band structure. |

| TD-DFT (Time-Dependent DFT) | Simulation of electronic absorption spectra and prediction of optical properties. | Excitation energies, oscillator strengths, absorption spectra. |

Classical Molecular Dynamics (MD) Simulations

To study the dynamic behavior of the this compound framework on larger length and time scales (nanometers and nanoseconds), classical molecular dynamics (MD) simulations are utilized. researchgate.netnih.gov In this approach, the atoms are treated as classical particles interacting via a set of empirically derived potential energy functions known as a force field.

MD simulations are instrumental in exploring:

Structural Stability and Flexibility: Assessing the thermal and mechanical stability of the MOF structure by simulating its response to changes in temperature and pressure.

Framework Dynamics: Studying the vibrational modes of the formate linkers and the collective motions of the framework.

Guest-Host Interactions: Simulating the diffusion and adsorption of guest molecules (e.g., CO₂, N₂) within the pores of the framework, which is crucial for separation applications. nih.govrsc.org

The development of an accurate force field is the most critical aspect of MD simulations for MOFs. This often involves a "bottom-up" parameterization where data from high-accuracy QM calculations on small fragments of the MOF are used to derive the classical potential parameters.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods provide a powerful bridge between the electronic detail of QM and the efficient sampling of MM. uiuc.eduuiuc.edunih.gov In this approach, the system is partitioned into a small, chemically active region treated with a high-level QM method, and a larger surrounding environment described by a computationally less expensive MM force field. unipi.it

For this compound, a QM/MM scheme could be employed to study:

Defect Chemistry: Investigating the formation energy and electronic impact of point defects (e.g., a missing linker or metal ion) within the extended framework. The defect and its immediate surroundings would constitute the QM region.

Catalytic Mechanisms: Simulating a chemical reaction catalyzed at the erbium metal center. The Er³⁺ ion, its coordinating formate groups, and the reactant molecules would be treated quantum mechanically.

Spectroscopic Properties in a Crystalline Environment: Calculating how the electronic transitions of the erbium ion are influenced by the electrostatic field of the surrounding crystal lattice.

| Parameter | QM Region | MM Region | QM/MM Interface | Application Example |

| Definition | The chemically active center where bond breaking/formation or electronic excitation occurs. | The larger environment that influences the QM region through steric and electrostatic interactions. | A scheme to couple the QM and MM regions, handling interactions and covalent bonds at the boundary. | Studying a Catalytic Reaction |

| Typical Size | 20 - 200 atoms | 1,000 - 100,000+ atoms | Link atoms, electrostatic embedding, mechanical embedding. | QM: Er³⁺ ion, coordinating oxygen atoms, reactant molecule. MM: The rest of the this compound crystal. |

By combining these multi-scale techniques, researchers can construct a comprehensive computational model of this compound. This model allows for the prediction of its material properties from the electronic level up to the bulk scale, guiding experimental efforts in synthesizing and utilizing this functional material.

Research Applications in Materials Science and Catalysis

Precursor Chemistry for Advanced Materials Synthesis

The utility of metal formates as precursors for the synthesis of oxides and other advanced materials is a well-established principle in materials chemistry. The formate (B1220265) ligands are readily decomposable at elevated temperatures, yielding the metal oxide and volatile byproducts, which can lead to the formation of high-purity materials.

Fabrication of High-Purity Erbium Oxide Materials

Synthesis of Erbium-Doped Nanostructures and Thin Films

The synthesis of erbium-doped nanostructures and thin films is a significant area of research due to their unique optical and electronic properties. While direct references to the use of erbium triformate as a precursor for these materials are scarce, the principles of precursor chemistry suggest its applicability. For example, erbium-doped thin films have been prepared using erbium(III) nitrate (B79036) pentahydrate in a sol-gel process. arxiv.org Similarly, erbium-doped amorphous carbon-based thin films have been synthesized using an erbium metal-organic compound, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) Erbium(+III), via a plasma-enhanced chemical vapor deposition (RF-PEMOCVD) method. nih.gov The choice of precursor in such syntheses is critical as it influences the deposition process and the final properties of the film. This compound, with its organic ligands, could potentially be used in similar chemical vapor deposition or sol-gel methods.

Optical and Optoelectronic Materials Development

Erbium ions (Er³⁺) are well-known for their characteristic near-infrared luminescence at around 1.5 μm, a critical wavelength for telecommunications. This property makes erbium-containing materials highly valuable for a range of optical and optoelectronic applications.

Integration into Optical Fibers and Solid-State Lasers

Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-distance optical communication systems. rp-photonics.com These fibers are typically silica-based and doped with erbium ions. rp-photonics.comphotonics.com Similarly, erbium-doped crystals are used as the gain medium in solid-state lasers. ranscitech.comnasa.govnasa.gov The doping process often involves the incorporation of an erbium precursor into the glass or crystal matrix during its formation. While the specific use of this compound in the commercial production of optical fibers and solid-state lasers is not documented, it could theoretically serve as the erbium source during the material synthesis. The choice of precursor can affect the distribution and local environment of the erbium ions, which in turn influences the optical properties of the final device. coherent.com

Applications in Waveguides and Near-Infrared Organic Light-Emitting Diodes (NIR-OLEDs)

Erbium-doped materials are being explored for the fabrication of compact optical waveguide amplifiers. nih.gov In the realm of organic electronics, ternary erbium(III) complexes have been synthesized and investigated for their use in solution-processed near-infrared organic light-emitting diodes (NIR-OLEDs). rsc.org These complexes typically involve a central erbium ion coordinated with organic ligands. One study successfully synthesized and characterized three new ternary erbium(III) octacoordinated complexes using 1,1,1-trifluoro-2,4-pentanedione (B1197229) (Htfac) and different N,N-donors. rsc.org These complexes exhibited the characteristic NIR luminescence of the Er³⁺ ion at 1532 nm. rsc.org Although this research did not use this compound, it demonstrates the principle of using erbium-organic complexes in NIR-OLEDs. The formate ligand in this compound could similarly facilitate the incorporation of erbium into an organic device structure.

| Erbium(III) Complex | Ancillary Ligand | Emission Wavelength (nm) | Application |

|---|---|---|---|

| [Er(tfac)₃(bipy)] | 2,2′-bipyridine | 1532 | Solution-processed NIR-OLEDs |

| [Er(tfac)₃(bath)] | Bathophenanthroline | 1532 | Solution-processed NIR-OLEDs |

| [Er(tfac)₃(5NO₂phen)] | 5-nitro-1,10-phenanthroline | 1532 | Solution-processed NIR-OLEDs |

Data from a study on ternary erbium(III) complexes, not this compound. rsc.org

Role in Quantum Communication Applications as Spin-Photon Interfaces

Erbium-doped materials are promising candidates for applications in long-distance quantum communication, where they can function as spin-photon interfaces. arxiv.orgaps.orgtamu.eduncsu.eduulisboa.ptresearchgate.net The optical transitions of erbium ions in the telecom C-band are advantageous for transmitting quantum information over optical fibers with low loss. researchgate.netphysicsworld.com The development of new erbium-containing materials is crucial for improving the spin and optical coherence times of Er³⁺ ions. arxiv.orgaps.org While there is no specific research detailing the use of this compound in this context, the synthesis of novel erbium-doped host materials could potentially involve a variety of erbium precursors, including organometallics like this compound, to achieve desired material properties. The ability to precisely control the local environment of the erbium ion is critical for these quantum applications, and the choice of precursor can play a role in this. anl.govgroup.ntt

Catalytic Applications in Organic Transformations

Erbium(III) compounds have emerged as valuable catalysts in a variety of organic transformations, largely owing to the properties of the Er(III) ion as an efficient Lewis acid.

Erbium(III) as a Lewis Acid Catalyst

The utility of erbium(III) salts, such as erbium triflate (Er(OTf)₃) and erbium chloride (ErCl₃), as Lewis acid catalysts is well-documented in organic synthesis. mdpi.com The Er(III) ion possesses a high charge density and a small ionic radius, which contributes to its strong oxophilicity and Lewis acidity. nih.gov This inherent Lewis acidity allows it to activate oxygen-containing functional groups, facilitating a wide range of chemical reactions. mdpi.com Erbium(III) has demonstrated high activity as a catalyst in both organic solvents and aqueous media. mdpi.com Its stability in water is a significant advantage over many traditional Lewis acids, which often decompose or become deactivated in the presence of moisture. mdpi.com This property makes erbium-based catalysts particularly suitable for green chemistry applications. mdpi.comfao.org

Catalysis of Epoxide Ring-Opening Reactions

The high oxophilicity of the erbium(III) ion makes its salts, particularly erbium triflate, effective catalysts for reactions involving epoxides. mdpi.com Er(OTf)₃ has been shown to efficiently catalyze the ring-opening of epoxides with various nucleophiles under mild conditions. mdpi.com This transformation is crucial for the synthesis of valuable intermediates like β-amino alcohols and 1,2-diacetates. mdpi.com

For instance, Er(OTf)₃ facilitates the reaction of epoxides with both aliphatic and aromatic amines to produce β-amino alcohols. mdpi.com It also catalyzes the direct transformation of epoxides into 1,2-diacetates when reacted with acetic anhydride. mdpi.com The catalytic process is often highly efficient and regioselective. researchgate.net In the rearrangement of epoxides to carbonyl compounds, erbium triflate has been used in catalytic amounts (e.g., 1 mol%) to achieve high yields at room temperature for aryl epoxides and at refluxing temperatures for the more challenging alkyl epoxides. researchgate.net

Acylation of Alcohols and Phenols

Erbium(III) triflate has been identified as a powerful and highly active catalyst for the acylation of a diverse range of alcohols and phenols. researchgate.net This reaction is a fundamental protection strategy in multi-step organic synthesis. The catalysis proceeds efficiently using various acid anhydrides, such as acetic anhydride, without causing isomerization at chiral centers. researchgate.net The protocol is effective for a wide array of substrates, from simple to more complex and functionalized molecules. researchgate.net

The reaction conditions are generally mild, and the catalyst has proven effective even for sterically hindered substrates, which can be challenging for other catalytic systems. researchgate.net